molecular formula C13H12O5 B1406175 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1216111-99-7

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1406175
CAS RN: 1216111-99-7
M. Wt: 248.23 g/mol
InChI Key: OGASQQREEAAPAV-UHFFFAOYSA-N
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Description

“6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C13H12O5 . It is used in research and has been mentioned in scientific literature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Properties : The synthesis and reactions of similar chromene derivatives, such as 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, have been studied. These studies involve determining molecular structures using NMR spectroscopy and X-ray crystallography, providing insights into the synthesis and properties of related compounds (Barili et al., 2001).

  • Structural and Conformational Analysis : Research on chromane derivatives, like 2-methyl-4-oxo-4H-chromene-3-carboxylic acid, involves studying their structures and conformational behaviors using techniques such as IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. This type of research aids in understanding the structural dynamics of chromene derivatives (Ciolkowski et al., 2009).

  • Crystal Structure Analysis : The crystal structure of chromene derivatives, exemplified by 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been analyzed. Such studies involve elucidating the geometric and electronic structure of these compounds, which is crucial for understanding their chemical behavior (Li et al., 2010).

Biochemical and Pharmacological Studies

  • Biological Activity and Drug Development : The study of chromene derivatives in medicinal chemistry, as illustrated by compounds like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, involves exploring their potential as drug candidates. This includes evaluating their affinity and activity against biological targets, which can lead to the development of new therapeutic agents (Thimm et al., 2013).

properties

IUPAC Name

6-ethoxy-4-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-8-4-5-10-9(6-8)7(2)11(12(14)15)13(16)18-10/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGASQQREEAAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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